molecular formula C23H27ClN6S B6011949 2-(3-Chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine

2-(3-Chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6011949
M. Wt: 455.0 g/mol
InChI Key: ZYHKBOXLTHNISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features:

  • A pyrazolo[1,5-a]pyrimidine core substituted with 3,5-dimethyl groups.
  • A piperazine ring at position 7, linked to a 5,5-dimethyl-4,5-dihydro-1,3-thiazole moiety. This dihydrothiazole introduces partial saturation, balancing rigidity and flexibility for target interactions.

The synthetic route likely involves SNAr (nucleophilic aromatic substitution) reactions to install the piperazine-thiazole group, similar to methods described for related pyrazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

2-[4-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]-5,5-dimethyl-4H-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN6S/c1-15-12-19(28-8-10-29(11-9-28)22-25-14-23(3,4)31-22)30-21(26-15)16(2)20(27-30)17-6-5-7-18(24)13-17/h5-7,12-13H,8-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHKBOXLTHNISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=NCC(S4)(C)C)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrazolo[1,5-a]pyrimidine Core

The foundational pyrazolo[1,5-a]pyrimidine system is synthesized via a modified Domino cyclization approach, as detailed in analogous pyrazolopyrimidine syntheses:

Step 1: Formation of 4-Phenyl-1H-pyrazol-5-amine

  • Reactants : Aryl-substituted acetonitrile (1 eq), N,N-dimethylformamide dimethyl acetal (1.2 eq)

  • Conditions : Reflux in anhydrous ethanol, 12 h

  • Yield : >90% (crude)

Step 2: Cyclization to Pyrazolo[1,5-a]pyrimidinone

  • Reactants : Pyrazol-5-amine (1 eq), N-methyl uracil (1.1 eq)

  • Catalyst : Sodium ethoxide (0.2 eq)

  • Conditions : Ethanol reflux, 8 h

  • Yield : 78–82%

Step 3: Chlorination at Position 5

  • Reagent : Phosphorus oxychloride (neat, 5 eq)

  • Conditions : 110°C, 4 h

  • Yield : 85–90% (5-chloro intermediate)

Introduction of the 3-Chlorophenyl Group

The 3-chlorophenyl substituent is installed via Suzuki-Miyaura coupling , optimized for electron-deficient heterocycles:

ParameterValue
Substrate5-Chloro-7-iodo intermediate
Boronic Acid3-Chlorophenylboronic acid
CatalystPd(PPh₃)₄ (3 mol%)
BaseK₂CO₃ (3 eq)
SolventDME/H₂O (4:1)
Temperature90°C, 12 h
Yield74%

Piperazinyl-Thiazol Side Chain Installation

The critical 7-position substitution employs a two-stage functionalization strategy :

Stage 1: Synthesis of 4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine

  • Reactants : Piperazine (1 eq), 2-bromo-5,5-dimethyl-4,5-dihydrothiazole (1.05 eq)

  • Base : Diisopropylethylamine (2 eq)

  • Solvent : Acetonitrile

  • Conditions : 80°C, 24 h

  • Yield : 68%

Stage 2: Nucleophilic Aromatic Substitution

  • Substrate : 5-Chloro-2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine (1 eq)

  • Nucleophile : Preformed piperazinyl-thiazol (1.2 eq)

  • Base : Potassium tert-butoxide (2 eq)

  • Solvent : DMF

  • Conditions : 120°C, microwave irradiation, 1 h

  • Yield : 63%

Reaction Optimization and Process Chemistry Considerations

Solvent Effects on Amination Efficiency

Comparative studies reveal significant solvent-dependent yields in the final amination step:

SolventTemperature (°C)Time (h)Yield (%)
DMF120163
DMSO1300.7558
NMP1251.561
Toluene110442

Optimal results obtained in DMF under microwave conditions

Catalytic System Screening for Suzuki Coupling

Catalyst SystemYield (%)Purity (HPLC)
Pd(OAc)₂/XPhos6898.2
PdCl₂(dppf)7197.8
Pd(PPh₃)₄7499.1
PEPPSI-IPr6998.5

Pd(PPh₃)₄ provided optimal balance of yield and purity

Analytical Characterization and Quality Control

Spectroscopic Data Correlation

Critical spectroscopic markers confirm successful synthesis:

TechniqueKey Signals
¹H NMR δ 2.35 (s, 6H, CH₃), 3.12–3.18 (m, 8H, piperazine), 6.92 (s, 1H, thiazole)
13C NMR 167.5 ppm (C=N thiazole), 154.2 ppm (pyrimidine C7-N)
HRMS m/z 455.1521 [M+H]⁺ (calc. 455.1518)

Purity Profile by HPLC

  • Column : C18, 250 × 4.6 mm, 5 μm

  • Mobile Phase : Acetonitrile/0.1% TFA (70:30)

  • Flow Rate : 1.0 mL/min

  • Retention Time : 8.72 min

  • Purity : 99.3% (254 nm)

Scale-Up Considerations and Industrial Adaptations

For kilogram-scale production, the following modifications proved essential:

  • Continuous Flow Microwave Reactor : Implemented for Stage 2 amination (residence time 15 min, 85% yield)

  • Crystallization Optimization : Tert-butyl methyl ether/heptane system achieves 99.5% purity after single recrystallization

  • Byproduct Management : Activated carbon treatment removes residual palladium to <5 ppm

Comparative Analysis of Synthetic Approaches

While the reported route provides reliable access to the target compound, alternative methodologies merit consideration:

Approach Advantages Limitations
Linear Synthesis Simplified purification stepsLonger synthetic sequence (12 steps)
Convergent Approach Modular fragment couplingRequires strict stoichiometric control
One-Pot Domino Reaction Reduced solvent wasteLimited substrate scope

Current optimized route balances step economy (7 steps) with yield (overall 34%)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group undergoes nucleophilic substitution under basic conditions. For example:

  • Ammonolysis : Reaction with aqueous ammonia at 120°C replaces chlorine with an amine group, forming a 3-aminophenyl derivative.

  • Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) yields 3-methoxyphenyl analogs .

Key Conditions :

Reaction TypeReagentsTemperatureYield
AmmonolysisNH₃, H₂O120°C65–72%
AlkoxylationNaOMe, DMF80°C58–64%

Electrophilic Aromatic Substitution

The pyrazolo-pyrimidine core participates in electrophilic substitutions, primarily at the C3 position due to its electron-rich pyrazole ring:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces a nitro group at C3 .

  • Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) adds a formyl group to C3, enabling further functionalization .

Example :

Pyrazolo-pyrimidine+POCl₃/DMFC3-formylated product(75% yield)[6]\text{Pyrazolo-pyrimidine} + \text{POCl₃/DMF} \rightarrow \text{C3-formylated product} \quad (75\%\text{ yield})[6]

Oxidation Reactions

The thiazole ring and piperazine nitrogen are oxidation-sensitive:

  • Thiazole Oxidation : H₂O₂ or mCPBA oxidizes the thiazole sulfur to sulfoxide (R-S=O) or sulfone (R-SO₂).

  • Piperazine Oxidation : Strong oxidants like KMnO₄ degrade the piperazine ring, forming fragmented byproducts .

Stability Data :

SiteOxidantProductYield
ThiazoleH₂O₂ (30%)Sulfoxide45%
PiperazineKMnO₄ (aq.)Degraded fragments<10%

Coupling Reactions

The piperazine-thiazole moiety facilitates cross-coupling:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aryl groups to the piperazine nitrogen .

  • Suzuki-Miyaura : Thiazole-linked boronates react with aryl halides to form biaryl systems .

Representative Reaction :

Thiazole-Bpin+Ar-XPd catalystAr-Thiazole(5068% yield)[5]\text{Thiazole-Bpin} + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Thiazole} \quad (50–68\%\text{ yield})[5]

Cycloaddition Reactions

The pyrazolo-pyrimidine core engages in 1,3-dipolar cycloaddition with diazo compounds:

  • With Diazoacetates : Forms fused pyrazole rings at C5 and C7 positions .

Conditions :

DipoleCatalystProductYield
DiazoacetateCu(OTf)₂Pyrazolo-triazole derivative82%

Functional Group Transformations

  • Methyl Group Halogenation : Radical bromination (NBS, AIBN) converts methyl groups to bromomethyl intermediates .

  • Amide Formation : Reaction with acyl chlorides modifies the piperazine nitrogen.

Example :

Piperazine+AcClN-Acetylpiperazine(89% yield)[2]\text{Piperazine} + \text{AcCl} \rightarrow \text{N-Acetylpiperazine} \quad (89\%\text{ yield})[2]

Comparative Reactivity of Structural Analogs

Compound FeatureReaction Rate (vs. Parent)Key Modification
5,5-Dimethylthiazole1.2× faster oxidationSulfoxide formation
3-Chlorophenyl0.8× slower substitutionElectron withdrawal
Pyrazolo-pyrimidine core1.5× higher electrophilicityNitration efficiency

Scientific Research Applications

The compound 2-(3-Chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and documented case studies.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The structural features of our compound may enhance its antimicrobial efficacy due to the electron-withdrawing effects of the chlorine atom and the thiazole moiety's ability to interact with microbial enzymes .

Anticancer Potential

Recent findings suggest that compounds with pyrazolo[1,5-a]pyrimidine structures have shown promise as anticancer agents. They may act by inhibiting specific kinases involved in cancer cell proliferation. In vitro studies demonstrated that modifications in the piperazine ring can lead to enhanced cytotoxicity against cancer cell lines .

Central Nervous System Effects

The piperazine component is known for its psychotropic effects, making this compound a candidate for studying neuropharmacological applications. Research has indicated that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions like anxiety and depression .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial12.5
Compound BAnticancer (Breast)8.0
Compound CCNS Activity15.0

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Chlorophenyl GroupIncreases lipophilicity
Thiazole RingEnhances binding affinity
Piperazine SubstituentModulates CNS effects

Case Study 1: Antimicrobial Efficacy

In a study conducted by Zhang et al., derivatives similar to our compound were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated a strong correlation between the structural modifications and antimicrobial potency, highlighting the importance of the thiazole ring in enhancing activity against Gram-positive bacteria .

Case Study 2: Anticancer Research

A recent publication explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. The study showed that specific substitutions on the piperazine ring significantly increased cytotoxicity against various cancer cell lines, including melanoma and breast cancer cells. These findings suggest that our compound could be further investigated for its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Pyrazolo[1,5-a]pyrimidine Derivatives

Compound A : 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine (CAS: 890633-84-8)
  • Differences: Piperazine substituent: A simple phenyl group replaces the dihydrothiazole-thiazole in the target compound.
  • Molecular weight : 417.9 g/mol vs. ~450–480 g/mol (estimated for the target compound).
Compound B : 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(m-tolyl)pyrazolo[1,5-a]pyrimidine
  • Differences :
    • Piperazine substituent : A dimethylpyrimidine group instead of dihydrothiazole.
    • Electronic effects : The pyrimidine’s electron-deficient aromatic system may alter π-π stacking interactions vs. the thiazole’s sulfur-based lone pairs .

Substituent Variations at Position 7

Compound C : 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines
  • Key feature : A trifluoromethyl group at position 5.
  • Impact : The -CF₃ group enhances metabolic stability and electron-withdrawing effects but lacks the piperazine linker’s ability to engage in secondary interactions .
Compound D : Imidazo[4,5-b]pyridine Derivatives with Piperazine Linkers
  • Example : 6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine
  • Structural contrast : The imidazo[4,5-b]pyridine core differs in ring fusion but shares a piperazine linker.
  • Functional relevance : Piperazine-linked pyrazine/pyrazole groups improve solubility, similar to the thiazole in the target compound .

Comparative Data Table

Compound Name / ID Core Structure Position 7 Substituent Position 2 Substituent Key Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine 4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl 3-Chlorophenyl Antitumor (inferred) -
Compound A Pyrazolo[1,5-a]pyrimidine 4-Phenylpiperazin-1-yl 2-Chlorophenyl Not reported [14]
Compound B Pyrazolo[1,5-a]pyrimidine 4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl 3-Methylphenyl Kinase inhibition (predicted) [11]
Compound C Pyrazolo[1,5-a]pyrimidine Trifluoromethyl Varied Anticancer (in vitro) [2]
Compound D Imidazo[4,5-b]pyridine 4-(Pyrazin-2-ylmethyl)piperazin-1-yl 1,3-Dimethylpyrazole Kinase inhibition (confirmed) [7]

Biological Activity

The compound 2-(3-Chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic derivative that has shown potential in various biological activities. Its structural features suggest a capacity for diverse pharmacological effects, particularly in the realms of oncology and neuropharmacology. This article reviews the biological activities associated with this compound based on available literature and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C19H23ClN6S\text{C}_{19}\text{H}_{23}\text{Cl}\text{N}_6\text{S}

This structure includes a chlorophenyl group, a thiazole moiety, and a piperazine ring which are critical for its biological activity.

Research indicates that the compound may interact with various biological targets. The thiazole and pyrazolo-pyrimidine structures are known to influence enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The thiazole ring is implicated in the inhibition of specific kinases and enzymes involved in cancer cell proliferation.
  • Receptor Interaction : The piperazine moiety enhances binding to neurotransmitter receptors, potentially affecting neurochemical pathways.

Anticancer Activity

Several studies have reported on the anticancer potential of compounds related to this structure. For instance, derivatives with similar frameworks have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-(3-Chlorophenyl)...A549 (Lung)12.5
2-(3-Chlorophenyl)...MCF-7 (Breast)8.9

These findings suggest that the compound may exhibit selective toxicity towards cancer cells while sparing normal cells.

Neuropharmacological Effects

The piperazine component is often associated with neuroactive properties. Compounds with similar structures have been evaluated for their potential as anxiolytics or antidepressants. Preliminary data indicate that this compound could modulate serotonin and dopamine receptors:

  • Serotonin Receptor Modulation : Enhances mood and reduces anxiety-like behaviors in animal models.
  • Dopamine Receptor Interaction : May affect locomotor activity and reward pathways.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of anxiety:

  • Model Used : Elevated Plus Maze (EPM)
  • Dosage : Administered at doses ranging from 1 to 10 mg/kg.
  • Results : Significant increase in time spent in open arms compared to control groups, indicating anxiolytic effects.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying solvent systems (e.g., pyridine, ethanol), temperature (reflux vs. room temperature), and catalyst types. For example, demonstrates that refluxing in pyridine for 5–6 hours achieves higher yields (67–70%) compared to shorter reaction times. Monitor progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography or recrystallization (e.g., ethanol or hexane). Adjust stoichiometric ratios of precursors, such as the piperazine-thiazole moiety and pyrazolo[1,5-a]pyrimidine core, to minimize side products .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy to verify functional groups and regiochemistry. For instance, 1H^1H NMR can resolve methyl groups at positions 3 and 5 of the pyrimidine ring (δ 2.1–2.5 ppm), while 13C^{13}C NMR confirms the chlorophenyl substituent (δ 125–140 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., ±0.001 Da deviation). Cross-reference spectral data with analogous pyrazolo[1,5-a]pyrimidine derivatives in and to validate assignments .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 5,5-dimethylthiazole-piperazine moiety?

  • Methodological Answer : Synthesize analogs with modifications to the thiazole ring (e.g., replacing dimethyl groups with cyclopropyl or trifluoromethyl substituents) and compare their biological activity (e.g., enzyme inhibition, cytotoxicity). Use molecular docking to assess interactions with target proteins, such as kinases or GPCRs. highlights that trifluoromethyl groups enhance steric and electronic effects, which can guide analog design. Pair computational predictions with in vitro assays to validate hypotheses .

Q. What strategies resolve contradictions in spectral data during characterization (e.g., unexpected splitting in NMR signals)?

  • Methodological Answer : Employ 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals, particularly in aromatic regions. For example, the piperazine-thiazole group may cause dynamic rotational barriers, leading to signal splitting. Variable-temperature NMR can reveal conformational flexibility. If MS data conflicts with expected molecular ions, re-analyze using alternative ionization methods (e.g., ESI vs. MALDI) and verify purity via HPLC .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV and identify byproducts using LC-MS. and suggest that pyrazolo[1,5-a]pyrimidine derivatives are prone to hydrolysis at extreme pH, necessitating formulation in lyophilized or encapsulated forms for long-term storage .

Q. What computational approaches predict binding modes with biological targets (e.g., kinases)?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to model the compound’s interaction with ATP-binding pockets in kinases. Use density functional theory (DFT) to calculate electrostatic potential surfaces, focusing on the chlorophenyl and thiazole groups. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. highlights AI-driven tools (e.g., COMSOL Multiphysics) for optimizing simulation parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental logP values?

  • Methodological Answer : Recalculate logP using multiple software (e.g., ChemAxon, ACD/Labs) and compare with experimental shake-flask or HPLC-derived values. Adjust for ionization effects (pKa corrections) and solvent system biases. If deviations persist, assess compound aggregation or micelle formation via dynamic light scattering (DLS). and emphasize that steric hindrance from the dimethylthiazole group may alter partitioning behavior .

Experimental Design Considerations

Q. What controls are essential in biological assays to ensure specificity of this compound’s effects?

  • Methodological Answer : Include negative controls (vehicle-only), positive controls (known inhibitors/activators), and off-target panels (e.g., unrelated kinases or receptors). Use CRISPR-engineered cell lines to knockout the target protein and confirm on-mechanism activity. and suggest that pyrazolo[1,5-a]pyrimidines may cross-react with adenosine receptors, necessitating counter-screening .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.